Pyrene hydrazide Pyrene hydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16015817
InChI: InChI=1S/C20H18N2O.ClH/c21-22-18(23)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15;/h1,4-5,7-12H,2-3,6,21H2,(H,22,23);1H
SMILES:
Molecular Formula: C20H19ClN2O
Molecular Weight: 338.8 g/mol

Pyrene hydrazide

CAS No.:

Cat. No.: VC16015817

Molecular Formula: C20H19ClN2O

Molecular Weight: 338.8 g/mol

* For research use only. Not for human or veterinary use.

Pyrene hydrazide -

Specification

Molecular Formula C20H19ClN2O
Molecular Weight 338.8 g/mol
IUPAC Name (4-pyren-1-ylbutanoylamino)azanium;chloride
Standard InChI InChI=1S/C20H18N2O.ClH/c21-22-18(23)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15;/h1,4-5,7-12H,2-3,6,21H2,(H,22,23);1H
Standard InChI Key WVRITUQNGBYEOG-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)N[NH3+].[Cl-]

Introduction

Chemical Identity and Structural Characteristics

Pyrene hydrazide, systematically named 4-(1-pyrenyl)butyric acid hydrazide hydrochloride (IUPAC), is a polycyclic aromatic hydrocarbon derivative with the molecular formula C₂₀H₁₉ClN₂O and a molecular weight of 338.83 g/mol . Its structure comprises a pyrene moiety linked to a hydrazide functional group via a butyric acid spacer, enabling dual reactivity toward carbonyl groups and metal ions (Figure 1).

Table 1: Key Physicochemical Properties of Pyrene Hydrazide

PropertyValueSource
Molecular Weight338.83 g/mol
AppearanceOff-white solid
Melting Point167–171 °C
SolubilityWater, DMSO, MeOH, DMF
λmax (Absorption)341 nm, 325 nm (in MeOH)
Fluorescence Lifetime>100 ns

The extended π-conjugation of the pyrene core grants the compound a high quantum yield (Φ ≈ 0.65 in methanol) and excimer-forming capability, which is pivotal for proximity-based sensing . The hydrazide group (-CONHNH₂) facilitates covalent bonding with aldehydes and ketones, making it a potent derivatization agent for carbonyl-containing analytes .

Synthesis and Purification Strategies

Pyrene hydrazide is synthesized via a two-step protocol:

  • Butyric Acid Functionalization: Pyrene-1-butyric acid is reacted with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

  • Hydrazide Formation: The acid chloride undergoes nucleophilic acyl substitution with hydrazine (NH₂NH₂) in anhydrous tetrahydrofuran (THF), yielding pyrene hydrazide .

Key Reaction:

Pyrene-1-butyric acid+SOCl2Pyrene-1-butyryl chloride\text{Pyrene-1-butyric acid} + \text{SOCl}_2 \rightarrow \text{Pyrene-1-butyryl chloride}
Pyrene-1-butyryl chloride+NH2NH2Pyrene hydrazide+HCl\text{Pyrene-1-butyryl chloride} + \text{NH}_2\text{NH}_2 \rightarrow \text{Pyrene hydrazide} + \text{HCl}

Purification is achieved through silica gel chromatography, with a final HPLC-MS purity of ≥95% . Critical parameters such as reaction temperature (0–5°C for acid chloride formation) and stoichiometric control (1:1.2 molar ratio of acid to hydrazine) are optimized to prevent side reactions like over-acylation .

Photophysical Properties and Fluorescence Mechanisms

Pyrene hydrazide exhibits distinctive fluorescence behavior due to its rigid aromatic structure:

  • Monomer Emission: Blue fluorescence at 375–400 nm (quantum yield Φ = 0.65) .

  • Excimer Formation: Upon spatial proximity (<10 Å), two pyrene units form an excimer emitting at 450–480 nm, enabling ratiometric sensing .

  • FRET Capability: Acts as a Förster resonance energy transfer (FRET) donor to acceptors like Cyanine5, with a Förster radius (R₀) of 4.2 nm .

Table 2: Fluorescence Parameters Under Varied Conditions

Conditionλem (nm)Lifetime (ns)Application
Monomeric State375102Molecular Probes
Excimer State46068Protein Dimerization Assays
FRET with Cyanine5670<1Nucleic Acid Staining

Analytical and Environmental Applications

Formaldehyde Removal via Hybrid Nanocomposites

A 2023 study demonstrated that pyrene hydrazide grafted onto reduced graphene oxide (rGO) achieves 98.7% formaldehyde removal efficiency at 25°C . The mechanism involves:

  • Chemisorption: Hydrazide groups react with formaldehyde to form hydrazones.

  • π-π Stacking: Pyrene anchors the compound onto rGO, enhancing surface area (BET: 720 m²/g).

  • Photocatalytic Degradation: Under visible light, rGO generates reactive oxygen species (ROS) that mineralize adsorbed formaldehyde into CO₂ and H₂O .

Table 3: Performance in Formaldehyde Remediation

ParameterValueSource
Adsorption Capacity4.8 mmol/g (25°C)
Degradation Efficiency98.7% (λ = 450 nm, 2 h)
Reusability>10 cycles

Copper(II) Ion Detection

A Chinese patent (CN107445873B) details a pyrene hydrazide-derived Schiff base that detects Cu²⁺ at 0.1 nM levels . The sensor operates via fluorescence quenching (Stern-Volmer constant Ksv = 1.2×10⁴ M⁻¹) with a response time of <30 seconds .

SupplierQuantityPrice (USD)Purity
Sigma-Aldrich100 mg245≥97.0%
TRC500 mg52595%
Lumiprobe50 mg69595%

Future Directions and Research Gaps

While pyrene hydrazide’s excimer-based sensing is well-exploited, emerging opportunities include:

  • Single-Molecule Spectroscopy: Leveraging long fluorescence lifetimes for super-resolution imaging.

  • Carbon Capture: Functionalization of MOFs for CO₂ adsorption.

  • Drug Delivery: Conjugation with anticancer agents for targeted release.

Challenges persist in minimizing synthesis costs (currently $110–$1,190 per gram) and improving aqueous stability at physiological pH .

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